![molecular formula C16H10O B14270555 Fluoreno[1,2-b]pyran CAS No. 126967-71-3](/img/structure/B14270555.png)
Fluoreno[1,2-b]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoreno[1,2-b]pyran is a heterocyclic compound that features a fused ring system consisting of a fluorene moiety and a pyran ring This compound is part of a broader class of pyran derivatives, which are known for their diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluoreno[1,2-b]pyran can be synthesized through multicomponent reactions (MCRs), which are highly efficient and environmentally friendly. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Microwave irradiation has also been employed to enhance reaction rates and yields .
Industrial Production Methods
These methods offer advantages such as reduced reaction times, lower costs, and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Fluoreno[1,2-b]pyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve solvents like ethanol or acetonitrile and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: Its derivatives have shown promise as bioactive compounds with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of photochromic materials, which change color upon exposure to light
Wirkmechanismus
The mechanism by which Fluoreno[1,2-b]pyran exerts its effects involves interactions with molecular targets and pathways. For example, its photochromic properties are due to a reversible 6π electrocyclic ring-opening reaction upon photoirradiation with UV light, resulting in the conversion of the colorless form into a colored merocyanine dye . This reaction is influenced by the electronic and steric properties of the substituents on the molecule.
Vergleich Mit ähnlichen Verbindungen
Fluoreno[1,2-b]pyran can be compared with other similar compounds, such as:
Naphthopyrans: These compounds also exhibit photochromic properties and undergo similar electrocyclic reactions
Benzopyrans: These compounds have a similar fused ring system but differ in their electronic and steric properties.
This compound is unique due to its specific ring structure and the resulting chemical and physical properties
Eigenschaften
CAS-Nummer |
126967-71-3 |
|---|---|
Molekularformel |
C16H10O |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
indeno[1,2-h]chromene |
InChI |
InChI=1S/C16H10O/c1-2-6-13-12(4-1)10-15-14(13)8-7-11-5-3-9-17-16(11)15/h1-10H |
InChI-Schlüssel |
OOEAIXLASGCZOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C4C(=CC=CO4)C=CC3=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
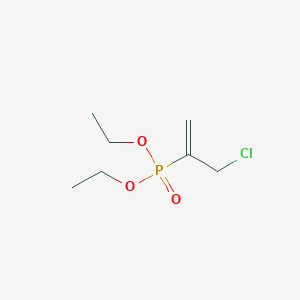
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

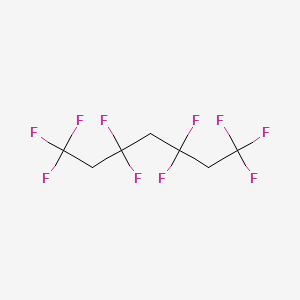
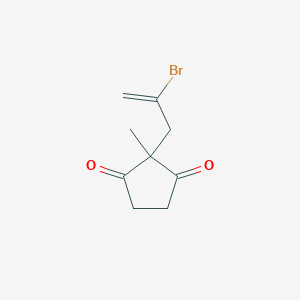
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
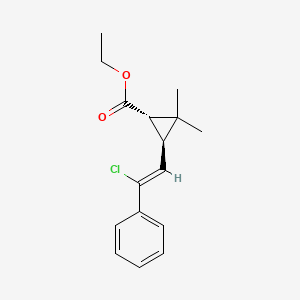
![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)

![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)
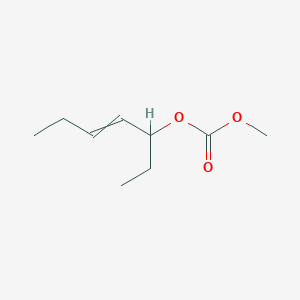
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)
